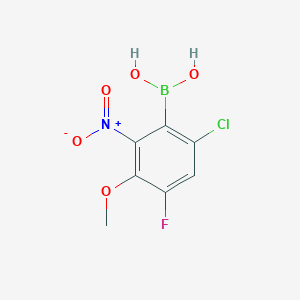

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid

Description

Properties

IUPAC Name |

(6-chloro-4-fluoro-3-methoxy-2-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClFNO5/c1-16-7-4(10)2-3(9)5(8(12)13)6(7)11(14)15/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKFMVDKRUUTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1[N+](=O)[O-])OC)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of halogenated aromatic compounds using palladium-catalyzed reactions. For instance, the reaction of 6-chloro-4-fluoro-3-methoxy-2-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The nitro group can be reduced to an amine, and the boronic acid group can be oxidized to a phenol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.

Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Aminophenylboronic Acids: Resulting from the reduction of the nitro group.

Phenols: Formed from the oxidation of the boronic acid group.

Scientific Research Applications

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H6BClFNO5 and a molecular weight of 249.39 g/mol. It is a boronic acid derivative with a unique molecular structure that includes a nitro group, a methoxy group, and halogen substituents. Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding, which can lead to the inhibition of enzymes such as serine proteases and glycosidases.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions. Specifically, it undergoes Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

- Biology It has potential use in the development of boron-containing drugs and bioactive molecules. Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets.

- Medicine It is investigated for its role in the synthesis of pharmaceuticals and therapeutic agents. Some studies suggest that boronic acids can interfere with cancer cell metabolism, potentially leading to apoptosis, and also possess potential antibacterial properties against various pathogens.

- Industry It is utilized in the production of advanced materials and polymers.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

- Suzuki-Miyaura Coupling This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

- Oxidation and Reduction The nitro group can be reduced to an amine, and the boronic acid group can be oxidized to a phenol.

- Substitution The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common reagents and conditions include Palladium Catalysts, Reducing Agents, and Oxidizing Agents. Major products include Biaryl Compounds, Aminophenylboronic Acids, and Phenols.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the coupling or transformation of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous boronic acids below, focusing on substituent effects, reactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Electronic Effects :

- The nitro group in the target compound introduces strong electron-withdrawing effects, reducing electron density at the boron center. This contrasts with analogs like 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, which lack nitro groups and exhibit higher reactivity in cross-coupling reactions .

- Fluoro and chloro substituents enhance electrophilicity but may increase steric hindrance, as seen in reduced yields for bulky analogs (e.g., 60% yield for trifluoromethyl-substituted compounds in ) .

Reactivity in Suzuki-Miyaura Coupling :

- The target compound’s nitro group may slow reaction kinetics due to steric and electronic factors, whereas simpler analogs like 4-Chloro-2-methoxyphenylboronic acid achieve higher yields in standard coupling conditions .

Solubility and Stability: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs. Ethoxy-substituted analogs (e.g., 149507-26-6) exhibit better organic-phase solubility, advantageous for large-scale syntheses .

Applications :

- The target compound’s electron-deficient aromatic system is ideal for synthesizing fluorinated agrochemicals or kinase inhibitors. In contrast, difluoro-methoxy analogs (e.g., 406482-20-0) are preferred in PET radiotracer development due to fluorine’s isotopic properties .

Biological Activity

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid (CAS No. 2377609-08-8) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes a nitro group, a methoxy group, and halogen substituents that may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C7H7ClFNO4B, with a molecular weight of approximately 233.5 g/mol. Its structure can be represented as follows:

Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding, which can lead to inhibition of enzymes such as serine proteases and glycosidases. The specific mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : The compound can bind to the active sites of certain enzymes, thereby inhibiting their function.

- Targeting Cancer Cells : Some studies suggest that boronic acids can interfere with cancer cell metabolism, potentially leading to apoptosis.

- Antimicrobial Activity : Preliminary data indicate potential antibacterial properties against various pathogens.

Antimicrobial Properties

Research has shown that certain phenylboronic acids exhibit antimicrobial properties. For instance, a study evaluated the antibacterial activity of various boronic acids against Escherichia coli and Bacillus cereus, revealing that modifications in the substituents significantly influenced potency . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Enzyme Inhibition

The compound's ability to inhibit glycosidases has been explored in various contexts. Boronic acids are often utilized as inhibitors in glycosidase assays due to their ability to form stable complexes with the enzyme's active site . The presence of the nitro group may enhance binding affinity compared to other boronic acids without such substituents.

Case Study 1: Anticancer Potential

A study investigated the effects of boronic acids on cancer cell lines, focusing on their ability to induce cell cycle arrest and apoptosis. The findings indicated that modifications in the boron-containing compounds could lead to varying degrees of cytotoxicity against different cancer types . Although specific data for this compound was not reported, the trends observed suggest a promising avenue for future research.

Case Study 2: Glycosidase Inhibition

In a series of experiments assessing glycosidase inhibition, various boronic acids were tested for their ability to inhibit enzyme activity in vitro. The results demonstrated that compounds with electron-withdrawing groups (like nitro) showed enhanced inhibitory effects compared to their electron-donating counterparts . This suggests that this compound could exhibit similar properties.

Comparative Analysis

| Compound | Molecular Weight | Key Substituents | Biological Activity |

|---|---|---|---|

| This compound | 233.5 g/mol | Cl, F, NO2, OCH3 | Potential enzyme inhibitor |

| 4-Fluorophenylboronic acid | 171.0 g/mol | F | Antimicrobial activity |

| 2-Nitrophenylboronic acid | 171.0 g/mol | NO2 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 6-chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid?

- Answer : The compound has the molecular formula C₇H₆BClFNO₅ and a molecular weight of 249.39 g/mol . Its structure includes substituents at positions 2 (nitro), 3 (methoxy), 4 (fluoro), and 6 (chloro), which influence its reactivity and solubility. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions. Purity is typically >97% (HPLC), requiring storage at 0–6°C to prevent decomposition .

Q. How is this compound synthesized, and what are common impurities?

- Answer : Synthesis often involves sequential functionalization of a phenylboronic acid precursor. For example:

Nitration at the ortho position relative to the boronic acid group.

Chlorination and fluorination via electrophilic substitution.

Methoxy group introduction via nucleophilic aromatic substitution.

Common impurities include residual starting materials (e.g., nitro intermediates) and regioisomers due to competing substitution patterns .

Q. What analytical methods validate purity and structural integrity?

- Answer :

Q. What safety precautions are required for handling?

- Answer : The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do electronic effects of substituents impact Suzuki-Miyaura coupling efficiency?

- Answer : The nitro group (electron-withdrawing) at position 2 enhances electrophilicity of the boronic acid, accelerating transmetalation but may reduce stability. The methoxy group (electron-donating) at position 3 can hinder Pd catalyst coordination, requiring optimized ligands (e.g., SPhos or XPhos) . Steric hindrance from the chloro and fluoro substituents may necessitate higher temperatures (80–100°C) for coupling .

Q. What contradictions exist in reported synthetic protocols?

- Answer :

- Catalyst Systems : Some studies use Pd(PPh₃)₄ in THF/water , while others report better yields with Pd(OAc)₂ and SPhos in dioxane .

- Regioselectivity : Nitration at position 2 vs. competing positions (e.g., para to boronic acid) can vary based on nitrating agents (HNO₃/H₂SO₄ vs. AcONO₂) .

- Purification : Discrepancies in chromatographic methods (silica vs. reverse-phase HPLC) affect impurity profiles .

Q. How does solvent choice influence stability and reactivity?

- Answer :

Q. What strategies mitigate nitro group reduction during functionalization?

- Answer :

- Use mild reducing agents (e.g., Na₂S₂O₄) instead of H₂/Pd-C.

- Protect the boronic acid as a trifluoroborate salt during reduction steps.

- Monitor reaction progress via TLC to halt at the intermediate stage .

Data Contradiction Analysis

Q. Why do reported melting points and solubility vary across studies?

- Answer : Variations arise from:

- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect crystal packing.

- Impurity Profiles : Residual solvents (e.g., DMSO) increase apparent solubility .

- Measurement Methods : Capillary vs. DSC melting points differ by ±5°C .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.